

An In-Depth Technical Guide on Methyl 4-(1H-imidazol-1-yl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(1H-imidazol-1-yl)benzoate

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Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic building block with potential applications in medicinal chemistry and materials science.^[1] Its structure, featuring an imidazole ring linked to a methyl benzoate moiety, provides a scaffold for the synthesis of more complex molecules. The imidazole nucleus is a common feature in many biologically active compounds, making this derivative a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological context of **Methyl 4-(1H-imidazol-1-yl)benzoate**.

Structure and Properties

Methyl 4-(1H-imidazol-1-yl)benzoate is an imidazole derivative with the chemical formula $C_{11}H_{10}N_2O_2$. The molecule consists of a methyl benzoate group where the phenyl ring is substituted at the para-position with an imidazole ring.

Table 1: Physicochemical Properties of **Methyl 4-(1H-imidazol-1-yl)benzoate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	
Molecular Weight	202.21 g/mol	
CAS Number	101184-08-1	
Melting Point	124-127 °C (lit.)	
Appearance	Solid	
SMILES	COC(=O)c1ccc(cc1)-n2ccnc2	
InChI Key	KUBBZTZQWIGHFH- UHFFFAOYSA-N	

Synthesis

The synthesis of **Methyl 4-(1H-imidazol-1-yl)benzoate** is typically achieved through an N-arylation reaction, where an imidazole ring is coupled with a substituted benzene ring. A common method for this transformation is the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the N-arylation of imidazole with a methyl 4-halobenzoate.

Materials:

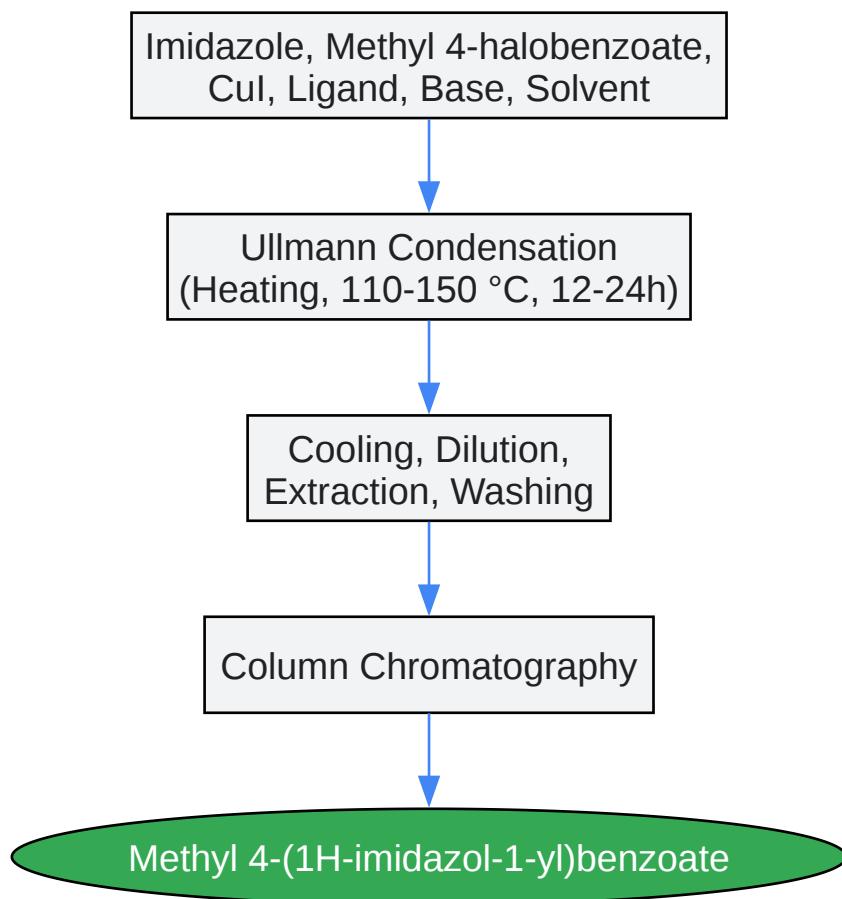
- Imidazole
- Methyl 4-iodobenzoate or Methyl 4-bromobenzoate
- Copper(I) iodide (CuI)
- A suitable ligand (e.g., 1,10-phenanthroline or L-proline)
- A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

- A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

- To a dry reaction flask, add imidazole (1.2 equivalents), methyl 4-halobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2.0 equivalents).
- Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to a temperature between 110-150 °C. The optimal temperature will depend on the specific reactants and solvent used.
- Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure **Methyl 4-(1H-imidazol-1-yl)benzoate**.

Diagram 1: Synthesis Workflow for **Methyl 4-(1H-imidazol-1-yl)benzoate** via Ullmann Condensation



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Ullmann condensation synthesis workflow.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Methyl 4-(1H-imidazol-1-yl)benzoate**. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **Methyl 4-(1H-imidazol-1-yl)benzoate**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the benzoate and imidazole rings.- A singlet around δ 3.9 ppm for the methyl ester protons.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon of the ester at approximately δ 165-170 ppm.- Signals in the aromatic region (δ 110-140 ppm) for the carbons of the benzoate and imidazole rings.- A signal for the methyl carbon of the ester around δ 52 ppm.
IR (Infrared)	<ul style="list-style-type: none">- A strong absorption band around 1720 cm^{-1} corresponding to the C=O stretching of the ester.- C-N stretching vibrations for the imidazole ring.- C-H stretching and bending vibrations for the aromatic rings.
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 202.21$).- Fragmentation patterns corresponding to the loss of the methoxy group ($-\text{OCH}_3$) or the entire ester group ($-\text{COOCH}_3$).

Biological Activity and Potential Applications

While extensive biological studies on **Methyl 4-(1H-imidazol-1-yl)benzoate** are not widely published, the imidazole moiety is a well-known pharmacophore present in numerous drugs with a wide range of activities. Derivatives of imidazole are known to possess anticancer, antifungal, and enzyme inhibitory properties.[\[2\]](#)[\[3\]](#)

Potential as an Anticancer Agent

The imidazole scaffold is found in several anticancer drugs. It is hypothesized that compounds like **Methyl 4-(1H-imidazol-1-yl)benzoate** could serve as a precursor for the synthesis of more complex molecules with potential anticancer activity. The imidazole ring can participate in

hydrogen bonding and other interactions with biological targets such as enzymes and receptors, potentially modulating their activity.[\[2\]](#)

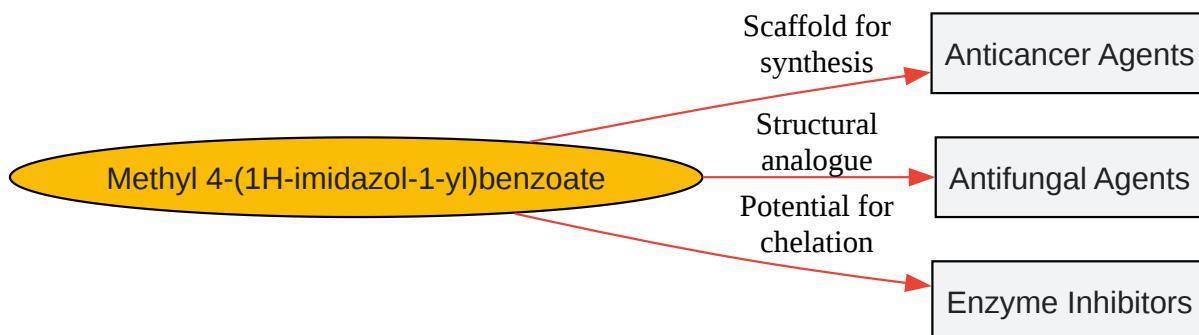
Potential as an Antifungal Agent

Imidazole derivatives are a cornerstone of antifungal therapy. The imidazole ring is a key component of azole antifungals, which inhibit the enzyme lanosterol 14 α -demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The structural similarity of **Methyl 4-(1H-imidazol-1-yl)benzoate** to these agents suggests it could be a starting point for the development of new antifungal compounds.

Enzyme Inhibition

The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition. This property is another avenue for the potential therapeutic applications of imidazole-containing compounds.

Diagram 2: Potential Therapeutic Applications



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Potential applications of the core structure.

Conclusion

Methyl 4-(1H-imidazol-1-yl)benzoate is a versatile heterocyclic compound with a straightforward synthetic route. Its structural features, particularly the presence of the biologically relevant imidazole ring, make it a promising candidate for further investigation in the

fields of medicinal chemistry and drug development. While current publicly available data on its specific biological activities are limited, its potential as a scaffold for the synthesis of novel therapeutic agents warrants further exploration by researchers and scientists. The detailed methodologies and structured data presented in this guide aim to facilitate such future research endeavors.

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